molecular formula C9H13N3O3 B14860821 Ethyl 2-(aminomethyl)-6-methoxypyrimidine-4-carboxylate

Ethyl 2-(aminomethyl)-6-methoxypyrimidine-4-carboxylate

Cat. No.: B14860821
M. Wt: 211.22 g/mol
InChI Key: GDKIRUVVMDQQLS-UHFFFAOYSA-N
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Description

[4-(ETHOXYCARBONYL)-6-METHOXYPYRIMIDIN-2-YL]METHANAMINE is a chemical compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both ethoxycarbonyl and methoxy groups in its structure makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(ETHOXYCARBONYL)-6-METHOXYPYRIMIDIN-2-YL]METHANAMINE typically involves the reaction of acetylacetone and β-ketocarboxylic acid esters with dicyandiamide in the presence of a nickel acetate catalyst . The reaction conditions are generally mild, and the process can be carried out at room temperature. The resulting product is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[4-(ETHOXYCARBONYL)-6-METHOXYPYRIMIDIN-2-YL]METHANAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The ethoxycarbonyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel and can be carried out under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, [4-(ETHOXYCARBONYL)-6-METHOXYPYRIMIDIN-2-YL]METHANAMINE is used as an intermediate in the synthesis of more complex molecules

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structure allows it to act as a probe or inhibitor in biochemical assays.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs targeting specific diseases.

Industry

Industrially, [4-(ETHOXYCARBONYL)-6-METHOXYPYRIMIDIN-2-YL]METHANAMINE is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable building block in various manufacturing processes.

Mechanism of Action

The mechanism of action of [4-(ETHOXYCARBONYL)-6-METHOXYPYRIMIDIN-2-YL]METHANAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [4-(ETHOXYCARBONYL)-6-METHOXYPYRIMIDIN-2-YL]METHANAMINE stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility. This makes it particularly valuable in synthetic chemistry and various industrial applications.

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

ethyl 2-(aminomethyl)-6-methoxypyrimidine-4-carboxylate

InChI

InChI=1S/C9H13N3O3/c1-3-15-9(13)6-4-8(14-2)12-7(5-10)11-6/h4H,3,5,10H2,1-2H3

InChI Key

GDKIRUVVMDQQLS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC(=N1)CN)OC

Origin of Product

United States

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